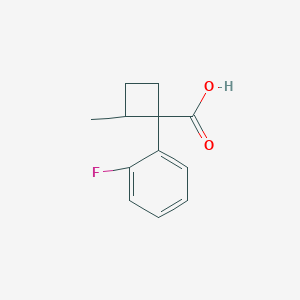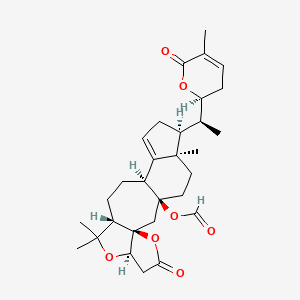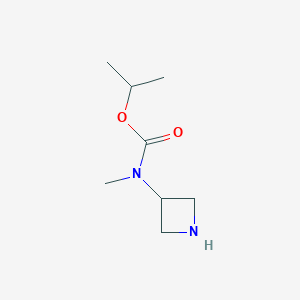![molecular formula C13H19N B13072817 2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)
2-[(3-Ethylphenyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethylphenyl)methyl]pyrrolidine is an organic compound with the molecular formula C13H19N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethylphenyl)methyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. For this compound, a similar approach can be employed, where the starting material is subjected to hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
化学反応の分析
Types of Reactions
2-[(3-Ethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Various substituted pyrrolidine derivatives
科学的研究の応用
2-[(3-Ethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-[(3-Ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
3-Ethylpyrrolidine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
2-[(3-Ethylphenyl)methyl]pyrrolidine is unique due to the presence of the 3-ethylphenylmethyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other pyrrolidine derivatives .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
2-[(3-ethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-11-5-3-6-12(9-11)10-13-7-4-8-14-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 |
InChIキー |
UEESDGYFZOBQME-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)CC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)
![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)


![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)





![tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13072809.png)
![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)

